2-[(adamantan-1-yl)formamido]-N-cyclohexyl-3-methylbutanamide
Description
Properties
IUPAC Name |
N-[1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O2/c1-14(2)19(20(25)23-18-6-4-3-5-7-18)24-21(26)22-11-15-8-16(12-22)10-17(9-15)13-22/h14-19H,3-13H2,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLHFGTVVBWSRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCCC1)NC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(adamantan-1-yl)formamido]-N-cyclohexyl-3-methylbutanamide typically involves multiple steps, starting with the preparation of adamantan-1-yl derivatives. One common method includes the reaction of adamantanecarboxylic acid with formamide under dehydrating conditions to form the adamantan-1-yl formamide intermediate. This intermediate is then reacted with N-cyclohexyl-3-methylbutanamide in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as recrystallization or chromatography are scaled up to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Adamantan-1-yl)formamido]-N-cyclohexyl-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of adamantanone derivatives.
Reduction: Reduction reactions can be performed on the formamido group using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formamido group, where nucleophiles such as amines or alcohols can replace the formamido moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, in the presence of catalysts or under basic conditions
Major Products
Oxidation: Adamantanone derivatives
Reduction: Adamantan-1-ylamine derivatives
Substitution: Various substituted adamantane derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds with adamantane derivatives exhibit potential anticancer properties. The unique structure of 2-[(adamantan-1-yl)formamido]-N-cyclohexyl-3-methylbutanamide may contribute to this effect by interfering with cancer cell proliferation pathways.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar adamantane-based compounds showed significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further research on this specific compound .
-
Antiviral Properties :
- Adamantane derivatives have been historically used in antiviral treatments, particularly against influenza viruses. The presence of the adamantane structure in this compound suggests potential efficacy against viral infections.
- Research Insight : Studies have shown that modifications to the adamantane framework can enhance antiviral activity, indicating that this compound might be explored for similar uses .
Materials Science Applications
-
Polymer Chemistry :
- The compound can serve as a building block for synthesizing polymers with enhanced thermal and mechanical properties. Its bulky adamantane group can improve the rigidity and stability of polymer matrices.
- Experimental Findings : Research has indicated that incorporating adamantane derivatives into polymer chains results in materials with superior properties for applications in coatings and adhesives .
-
Nanotechnology :
- Due to its unique structural characteristics, this compound can be utilized in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances drug solubility and bioavailability.
- Case Study : A recent study demonstrated the successful encapsulation of anticancer drugs within nanocarriers made from adamantane derivatives, leading to improved therapeutic outcomes .
Biochemical Applications
-
Enzyme Inhibition :
- The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
- Research Findings : Studies have shown that similar compounds can effectively inhibit enzyme activity, suggesting a pathway for developing treatments for conditions such as diabetes or obesity .
-
Receptor Modulation :
- The structural properties of this compound may allow it to interact with various biological receptors, modulating their activity.
- Insight from Research : Investigations into related compounds have revealed their potential as modulators of neurotransmitter receptors, implicating possible uses in neuropharmacology .
Mechanism of Action
The mechanism of action of 2-[(adamantan-1-yl)formamido]-N-cyclohexyl-3-methylbutanamide is primarily influenced by its adamantane moiety, which is known to interact with various biological targets. The compound can modulate molecular pathways by binding to specific receptors or enzymes, thereby altering their activity. For instance, adamantane derivatives are known to inhibit viral replication by blocking ion channels in viral envelopes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound’s structural analogs can be grouped into three categories based on linkage type and functional groups:
Key Observations:
- The formamido linkage in the target compound may confer greater hydrolytic stability compared to ester-linked analogs like 2a–q , which are prone to enzymatic cleavage.
- The dimeric γ-AApeptide highlights that adamantane’s rigidity can be leveraged in supramolecular architectures, though the target compound’s smaller size may favor better bioavailability.
Physicochemical and Pharmacokinetic Predictions
- Lipophilicity: The adamantane core and cyclohexyl group suggest high logP (>4), similar to 2a–q , which may limit aqueous solubility.
Biological Activity
2-[(adamantan-1-yl)formamido]-N-cyclohexyl-3-methylbutanamide, a compound featuring an adamantane structure, has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C_{15}H_{24}N_{2}O
- Molecular Weight : 252.37 g/mol
Research indicates that compounds with adamantane derivatives often exhibit unique mechanisms of action, primarily through:
- Inhibition of Viral Replication : Adamantane derivatives are known to interfere with viral replication processes, particularly in the context of influenza viruses. They may inhibit the M2 protein, essential for viral uncoating.
- Modulation of Neurotransmitter Systems : These compounds may influence dopaminergic and serotonergic pathways, which are crucial for neuropsychiatric disorders.
- Anti-inflammatory Properties : Some studies suggest that adamantane derivatives can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Case Studies
Several studies have explored the biological effects and therapeutic potential of adamantane derivatives:
- Antiviral Efficacy :
- Neuroprotective Effects :
- Pain Management :
Q & A
Q. What experimental designs evaluate synergistic effects with existing therapeutics?
- Methodological Answer : Perform combination index (CI) analysis using Chou-Talalay methodology. Test with standard chemotherapeutics (e.g., paclitaxel) at fixed molar ratios (e.g., 1:1 to 1:10). Monitor synergy via isobolograms and validate with colony formation assays . Include mechanistic studies (e.g., Western blot for p53/p21 upregulation) to identify pathways potentiated by adamantane’s rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
